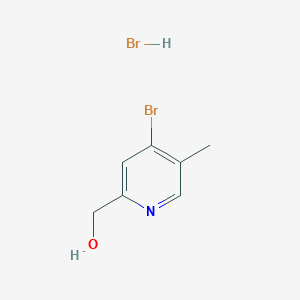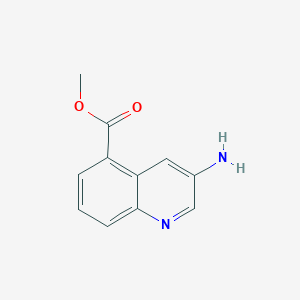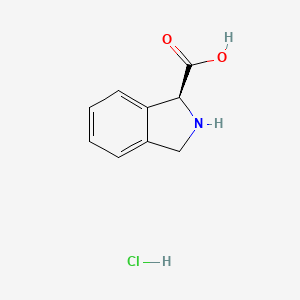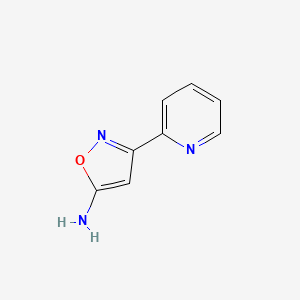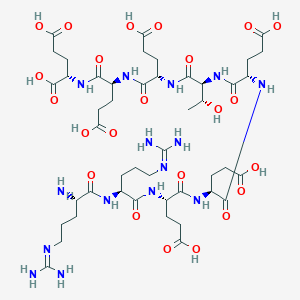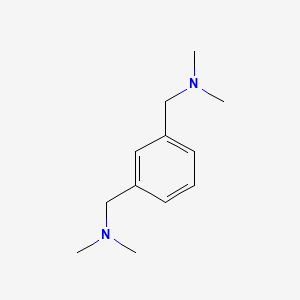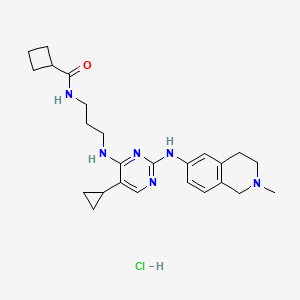
MRT68921 hydrochloride
Descripción general
Descripción
MRT68921 hydrochloride is a potent inhibitor of ULK1 and ULK2 kinases . It has been shown to reduce ULK1 activity in cells and block autophagy induction . It is cytotoxic and acts on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .
Molecular Structure Analysis
The molecular formula of MRT68921 hydrochloride is C25H35ClN6O . The molecular weight is 471.0 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
MRT68921 hydrochloride is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively . It inhibits autophagy in cells .Physical And Chemical Properties Analysis
The molecular weight of MRT68921 hydrochloride is 471.0 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The rotatable bond count is 9 . The exact mass is 470.2560875 g/mol , and the monoisotopic mass is also 470.2560875 g/mol . The topological polar surface area is 82.2 Ų .Aplicaciones Científicas De Investigación
- MRT68921 inhibits ULK1 and ULK2 kinases, leading to reduced autophagy induction. It specifically targets ULK1, making it a valuable tool for studying autophagic processes in various cell types .
- As an ULK1 inhibitor, MRT68921 has been used in neuroblastoma cells (SH-SY5Y) to investigate autophagy-related pathways. Its role in modulating autophagosome accumulation and neuronal health is of interest .
- MRT68921 exhibits cytotoxic effects and acts on oxidative stress signals. Researchers have explored its potential as an anti-cancer agent, particularly in targeting cancer cells .
Autophagy Modulation
Neurobiology and Neurodegenerative Diseases
Cancer Research
Mecanismo De Acción
Target of Action
MRT68921 hydrochloride is a potent inhibitor of both ULK1 and ULK2 . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initial stages of autophagy . Autophagy is a cellular process that removes damaged components of cells and recycles them as biochemical building blocks .
Mode of Action
MRT68921 hydrochloride interacts with its targets, ULK1 and ULK2, by inhibiting their activity . It has been found to reduce ULK1 activity in cells and block autophagy induction . The IC50 values for ULK1 and ULK2 are 2.9 nM and 1.1 nM, respectively , indicating a high potency of MRT68921 hydrochloride towards these targets.
Biochemical Pathways
The primary biochemical pathway affected by MRT68921 hydrochloride is the autophagy pathway . By inhibiting ULK1 and ULK2, MRT68921 hydrochloride blocks the initiation of autophagy, leading to the accumulation of damaged cellular components . Additionally, MRT68921 hydrochloride has been found to block mTOR dependent autophagy .
Result of Action
The inhibition of ULK1 and ULK2 by MRT68921 hydrochloride results in the blockage of autophagy, leading to the accumulation of damaged cellular components . This can result in cytotoxic effects, particularly in cancer cells . MRT68921 hydrochloride has been found to act on oxidative stress signals to kill cancer cells, making it a potential therapeutic agent for tumor therapy .
Action Environment
The action of MRT68921 hydrochloride can be influenced by various environmental factors. For instance, the level of oxidative stress in the cellular environment can affect the efficacy of MRT68921 hydrochloride . .
Propiedades
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEOGAWLKSVXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MRT68921 hydrochloride | |
CAS RN |
2080306-21-2 | |
| Record name | Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




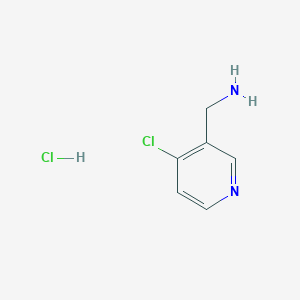
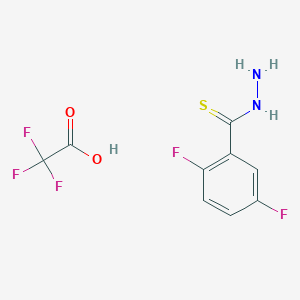
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)
